1-(2-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c19-15-8-4-5-9-16(15)21-17(22)20-12-18(23,14-10-11-14)13-6-2-1-3-7-13/h1-9,14,23H,10-12H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQIOKAEFQQJPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)NC2=CC=CC=C2Cl)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea typically involves the reaction of 2-chlorophenyl isocyanate with a suitable amine precursor. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, making it scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea involves its interaction with specific molecular targets. The chlorophenyl group may facilitate binding to certain enzymes or receptors, while the cyclopropyl-hydroxy-phenylethyl moiety can influence the compound’s overall bioactivity. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)-3-(2-hydroxy-2-phenylethyl)urea
- 1-(2-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxyethyl)urea
- 1-(2-Chlorophenyl)-3-(2-hydroxy-2-cyclopropylethyl)urea
Uniqueness
1-(2-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea is unique due to the presence of both a cyclopropyl group and a phenylethyl moiety, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Q & A
Q. What are the recommended synthetic routes for 1-(2-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as chlorinated aniline derivatives or cyclopropyl-containing precursors. Key steps include:
- Urea bond formation : Reacting a chlorophenyl isocyanate with a cyclopropane-hydroxyethyl intermediate under anhydrous conditions (e.g., THF, 0–5°C) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity . Optimization can employ Design of Experiments (DOE) to adjust parameters like temperature, solvent polarity, and stoichiometry. For example, excess isocyanate (1.2 eq.) improves urea bond yield .
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- NMR spectroscopy : ¹H/¹³C NMR identifies the chlorophenyl (δ 7.2–7.5 ppm), cyclopropyl (δ 1.2–1.8 ppm), and urea NH protons (δ 5.8–6.2 ppm) .
- X-ray crystallography : Resolves stereochemistry at the hydroxyethyl and cyclopropyl moieties, critical for biological activity .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ = 347.8 m/z) .
Q. What physicochemical properties are critical for solubility and stability studies?
Key properties include:
| Property | Value/Method | Reference |
|---|---|---|
| LogP (lipophilicity) | 3.2 (calculated via ChemAxon) | |
| Melting point | 158–160°C (DSC) | |
| Aqueous solubility | 0.12 mg/mL (pH 7.4, shake-flask) | |
| Stability tests should assess hydrolysis (e.g., pH 2–12 buffers) and photodegradation (ICH Q1B guidelines) . |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in enzyme inhibition (e.g., IC₅₀ variations) may arise from assay conditions (e.g., ATP concentration in kinase assays) or cellular model differences. Strategies include:
- Dose-response validation : Test across multiple cell lines (e.g., HEK293 vs. HeLa) .
- Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding .
- Meta-analysis : Compare PubChem BioAssay data (AID 1259367) with in-house results .
Q. What methodologies are recommended for studying the compound’s mechanism of action in enzyme inhibition?
- Kinetic assays : Measure inhibition constants (Ki) via Lineweaver-Burk plots under varied substrate concentrations .
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes with targets like kinases or GPCRs .
- Mutagenesis : Validate predicted binding residues (e.g., ATP-binding pocket mutations in kinases) .
Q. How can stereochemical challenges in synthesis impact pharmacological outcomes, and how are they addressed?
The hydroxyethyl and cyclopropyl groups introduce stereocenters that influence target selectivity. Solutions include:
- Chiral chromatography : Separate enantiomers using CHIRALPAK® columns .
- Asymmetric synthesis : Employ Evans auxiliaries or enzymatic resolution for >99% enantiomeric excess .
- Pharmacophore mapping : Compare enantiomer activity in 3D-QSAR models to prioritize bioactive conformers .
Data Analysis and Reproducibility
Q. What statistical approaches are suitable for analyzing dose-response relationships in cytotoxicity assays?
Use non-linear regression (e.g., GraphPad Prism) to calculate EC₅₀ values. For reproducibility:
- Triplicate experiments : Include positive controls (e.g., doxorubicin for apoptosis assays) .
- Hill slope analysis : Identify cooperative binding (Hill slope >1) or antagonism (slope <1) .
Q. How can researchers validate computational predictions of metabolic pathways for this compound?
- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS .
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .
- In silico tools : Combine MetaSite and StarDrop to predict Phase I/II metabolism sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
